(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic quinoxaline derivative characterized by a pyrroloquinoxaline core modified with a 3,4-dihydroxybenzylidene Schiff base and an N-isobutyl carboxamide substituent. The 3,4-dihydroxybenzylidene moiety may confer antioxidant or metal-chelating properties, while the isobutyl group enhances lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-12(2)10-24-22(31)18-19-21(27-15-6-4-3-5-14(15)26-19)28(20(18)23)25-11-13-7-8-16(29)17(30)9-13/h3-9,11-12,29-30H,10,23H2,1-2H3,(H,24,31)/b25-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBMGBGCPWHMNQ-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]quinoxaline core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is studied for its potential as a building block for more complex molecules and its reactivity in various organic transformations.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The dihydroxybenzylidene moiety can participate in redox reactions, while the pyrrolo[2,3-b]quinoxaline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Biological Activity
(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and inflammatory diseases. This compound features a complex structure that includes a pyrrolo[2,3-b]quinoxaline core, which is known for its pharmacological properties.
- Molecular Formula : C24H22N6O3
- Molecular Weight : 438.4 g/mol
- CAS Number : 573972-32-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including kinases involved in the NF-κB signaling pathway. The compound has been shown to act as an inhibitor of IKKα, a key regulator in this pathway. Inhibition of IKKα can lead to reduced inflammation and tumor growth, making this compound a candidate for therapeutic applications in cancer and autoimmune diseases .
Biological Activity Overview
Research indicates that this compound exhibits the following biological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Pyrrolo[2,3-b]quinoxaline Core : Essential for interaction with target kinases.
- Dihydroxybenzylidene Moiety : Enhances antioxidant properties and may improve solubility.
- Isobutyl Group : Influences lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Variations and Key Features
The following compounds share the pyrrolo[2,3-b]quinoxaline scaffold but differ in substituents, impacting their physicochemical and biological properties:
Functional Group Analysis
- Schiff Base Modifications: The target compound’s 3,4-dihydroxybenzylidene group offers strong hydrogen-bonding capacity, which may enhance binding to polar targets (e.g., kinases or DNA) compared to the mono-hydroxyl () or ethoxy-hydroxyl () analogs .
N-Substituent Effects :
Q & A
Q. Basic Characterization Workflow
- Structural Elucidation :
- NMR (1H, 13C, 2D-COSY) to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) for molecular weight validation.
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient) with UV detection.
- DSC to analyze thermal stability and polymorphic forms .
How can researchers investigate the compound’s mechanism of action in cancer pathways?
Q. Advanced Mechanistic Studies
- Kinase Inhibition Assays : Test against fibroblast growth factor receptors (FGFRs) or MAPK using recombinant kinases and ATP-competitive assays.
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with catalytic domains.
- Cell-Based Models : MTT assays on HeLa or MCF-7 cells, followed by Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .
How should discrepancies in reported binding affinity data be resolved?
Q. Advanced Data Contradiction Analysis
- Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding kinetics.
- Assay Standardization : Control variables like buffer pH, ATP concentration, and temperature.
- Structural Analog Testing : Compare with derivatives (e.g., methoxy vs. hydroxy substituents) to identify SAR-driven outliers .
What strategies optimize synthetic yield while minimizing side products?
Q. Advanced Synthesis Optimization
- Microwave-Assisted Reactions : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve regioselectivity.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective amide bond formation .
How is the compound’s stability assessed under varying storage conditions?
Q. Basic Stability Profiling
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH and monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradation products.
- pH-Dependent Stability : Test solubility and degradation in buffers (pH 1–10) .
What advanced techniques elucidate DNA or protein interactions?
Q. Advanced Mechanistic Techniques
- X-Ray Crystallography : Co-crystallize with target proteins (e.g., kinases) for 3D binding insights.
- Fluorescence Polarization : Measure DNA intercalation using ethidium bromide displacement assays.
- Cryo-EM : Resolve interactions with large macromolecular complexes .
Which in vitro models are optimal for initial pharmacological screening?
Q. Basic Pharmacological Profiling
- Cancer Cell Lines : MCF-7 (breast), A549 (lung) for cytotoxicity (MTT/IC50).
- Primary Cells : Peripheral blood mononuclear cells (PBMCs) to assess selectivity.
- Apoptosis Assays : Annexin V/PI staining via flow cytometry .
How can structure-activity relationships (SAR) guide analog design?
Q. Advanced SAR Strategies
- Substituent Variation : Replace the 3,4-dihydroxy group with electron-withdrawing (e.g., -CF3) or bulky groups to modulate potency.
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with bioactivity .
How can computational and experimental data be integrated for predictive modeling?
Q. Advanced Data Integration
- Hybrid Workflows : Combine molecular docking (AutoDock) with experimental IC50 values to refine binding energy predictions.
- Machine Learning : Train models on synthetic yield data (e.g., solvent, catalyst) to optimize reaction conditions .
Notes
- References : Ensure citations align with evidence IDs (e.g., ).
- Formatting : Questions categorized as basic/advanced, with methodological answers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
